molecular formula C17H9ClF3NO3 B14433108 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene CAS No. 83054-06-2

1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene

Cat. No.: B14433108
CAS No.: 83054-06-2
M. Wt: 367.7 g/mol
InChI Key: JKKYFBZJPBNYRK-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a nitro and trifluoromethyl group

Preparation Methods

The synthesis of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes:

    Halogenation: The addition of a chloro group to the naphthalene ring.

    Phenoxy Substitution: The attachment of the phenoxy group to the naphthalene ring.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene can be compared with similar compounds such as:

  • 4-Chloro-3-(trifluoromethyl)nitrobenzene
  • 2-Chloro-5-nitrobenzotrifluoride
  • 4-Chloro-3-(trifluoromethyl)phenol

These compounds share structural similarities but differ in their specific substituents and positions, leading to variations in their chemical properties and applications. The presence of the naphthalene ring in this compound adds to its uniqueness and potential for diverse applications.

Properties

CAS No.

83054-06-2

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

1-chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene

InChI

InChI=1S/C17H9ClF3NO3/c18-14-6-8-15(12-4-2-1-3-11(12)14)25-16-7-5-10(22(23)24)9-13(16)17(19,20)21/h1-9H

InChI Key

JKKYFBZJPBNYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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